molecular formula C19H18FN3O2 B15300751 3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea

3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea

Cat. No.: B15300751
M. Wt: 339.4 g/mol
InChI Key: NBEOELVLTMRCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, a tetrahydroisoquinoline moiety, and a urea linkage, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea
  • 3-(2-Bromophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea
  • 3-(2-Methylphenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea

Uniqueness

The presence of the fluorophenyl group in 3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)urea

InChI

InChI=1S/C19H18FN3O2/c1-2-18(24)23-11-10-14-13(12-23)6-5-9-16(14)21-19(25)22-17-8-4-3-7-15(17)20/h2-9H,1,10-12H2,(H2,21,22,25)

InChI Key

NBEOELVLTMRCOC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)C=CC=C2NC(=O)NC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.